molecular formula C22H39NO5 B593229 11beta-PGF2alpha-EA CAS No. 714966-38-8

11beta-PGF2alpha-EA

Cat. No.: B593229
CAS No.: 714966-38-8
M. Wt: 397.6
InChI Key: XCVCLIRZZCGEMU-WMTHMIERSA-N
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Description

11beta-PGF2alpha-EA, also known as N-(9S,11S,15S-trihydroxy-5Z,13E-prostadienoyl)-ethanolamine, is a synthetic analog of prostaglandin F2alpha. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound mimics the biological activity of naturally occurring prostaglandin F2alpha, which plays a crucial role in various physiological processes, including inflammation, smooth muscle function, and reproductive health .

Biochemical Analysis

Biochemical Properties

11beta-PGF2alpha-EA is a neutral lipid ideal for biochemical research . It has an empirical formula of C20H34O5 and a molecular weight of 354.48

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that all eicosanoids, including this compound, function locally at the site of synthesis, through receptor-mediated G-protein linked signaling pathways . These molecules are extremely potent, able to cause profound physiological effects at very dilute concentrations .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not fully understood. It is known that it is shipped in dry ice and stored at −20°C to maintain its stability .

Metabolic Pathways

This compound is an intermediate metabolite in the arachidonic acid metabolic pathway . It is irreversibly produced from prostaglandin D2 via the enzyme prostaglandin-F synthase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully understood. It is known that it is a neutral lipid, which suggests that it may interact with lipid transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not fully understood. It is known that it is a neutral lipid, which suggests that it may be localized to lipid-rich compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11beta-PGF2alpha-EA typically involves the esterification of prostaglandin F2alpha with ethanolamine. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. The process involves the following steps:

    Activation of Prostaglandin F2alpha: Prostaglandin F2alpha is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The activated prostaglandin F2alpha is then reacted with ethanolamine under mild conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 11beta-PGF2alpha-EA undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the prostadienoyl chain can be reduced to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

11beta-PGF2alpha-EA has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Prostaglandin F2alpha (PGF2alpha): The naturally occurring counterpart of 11beta-PGF2alpha-EA.

    Prostaglandin E2 (PGE2): Another prostaglandin with distinct biological activities.

    Prostaglandin D2 (PGD2): Involved in allergic and inflammatory responses.

Uniqueness of this compound:

Properties

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVCLIRZZCGEMU-WMTHMIERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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